(2-{2-[2-(Toluene-4-sulfonyloxy)-ethoxy]-ethoxy}-ethoxy)-acetic acid benzyl ester
Overview
Description
(2-{2-[2-(Toluene-4-sulfonyloxy)-ethoxy]-ethoxy}-ethoxy)-acetic acid benzyl ester is a sophisticated chemical compound recognized for its versatility and application across various scientific fields. Structurally, it features a complex arrangement of functional groups, which endow it with unique reactivity and interaction potentials. This compound is often sought after for its roles in organic synthesis, materials science, and potentially therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2-{2-[2-(Toluene-4-sulfonyloxy)-ethoxy]-ethoxy}-ethoxy)-acetic acid benzyl ester typically involves multiple reaction steps, each carefully controlled to ensure high yield and purity. A common synthetic route includes the following steps:
Ether Formation: : Initiated by reacting ethylene glycol with a tosylating agent like tosyl chloride, forming toluene-4-sulfonyloxy-ethanol.
Subsequent Ether Linkages: : This intermediate is further reacted with ethylene glycol under basic conditions to extend the ether chain.
Acetic Acid Esterification: : The extended ether is then reacted with bromoacetic acid benzyl ester in the presence of a base like potassium carbonate, yielding the desired ester.
Industrial Production Methods
On an industrial scale, the production methods are scaled up with a focus on efficiency, cost-effectiveness, and sustainability. Continuous flow reactors and automated control systems are often employed to manage the reaction conditions meticulously, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions, often in the presence of strong oxidizing agents, leading to the cleavage of ether linkages and formation of carboxylic acids.
Reduction: : Reduction reactions typically involve the ester group being converted to the corresponding alcohol under hydrogenation conditions.
Substitution: : Nucleophilic substitution reactions, especially at the benzylic position, can yield a variety of derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, ozone.
Reduction Reagents: : Lithium aluminum hydride, palladium on carbon with hydrogen.
Substitution Reagents: : Nucleophiles such as amines, thiols, and halides, typically in the presence of a catalyst or base.
Major Products
Oxidation: : Benzoic acid derivatives and ether cleavage products.
Reduction: : Benzyl alcohol and its derivatives.
Substitution: : A range of benzyl-substituted products, depending on the nucleophile employed.
Scientific Research Applications
(2-{2-[2-(Toluene-4-sulfonyloxy)-ethoxy]-ethoxy}-ethoxy)-acetic acid benzyl ester finds extensive use in various research domains:
Chemistry: : As a reagent for ether bond formation and as a precursor for more complex molecules in organic synthesis.
Biology: : Potential use as a biochemical probe due to its unique functional groups allowing selective interactions with biological molecules.
Medicine: : Exploring therapeutic potential, particularly in drug design where its functional groups might interact with specific biological targets.
Industry: : Use in the production of polymers and advanced materials, where its unique structure imparts beneficial properties such as flexibility and durability.
Mechanism of Action
The compound exerts its effects through multiple pathways, primarily involving its functional groups:
Molecular Targets: : It can target enzymes that interact with ether and ester functional groups, potentially inhibiting or modifying their activity.
Pathways Involved: : In medicinal chemistry, it may interfere with metabolic pathways involving ester hydrolysis, impacting cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2-[2-(Toluene-4-sulfonyloxy)-ethoxy]-ethoxy)-ethanol: : Lacks the acetic acid benzyl ester group, making it less versatile in forming ester linkages.
Benzyl acetate: : Simpler structure with fewer ether linkages, limiting its application in more complex synthetic pathways.
Tetraethylene glycol diacetate: : Similar ether structure but different ester functionality, affecting its reactivity and application.
Uniqueness
The presence of both multiple ether linkages and the acetic acid benzyl ester group makes (2-{2-[2-(Toluene-4-sulfonyloxy)-ethoxy]-ethoxy}-ethoxy)-acetic acid benzyl ester uniquely suited for applications requiring complex molecular architecture and multiple reactive sites.
Hope this deep dive into this compound was helpful. Let’s continue exploring the fascinating world of chemistry!
Properties
IUPAC Name |
benzyl 2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O8S/c1-19-7-9-21(10-8-19)31(24,25)30-16-15-27-12-11-26-13-14-28-18-22(23)29-17-20-5-3-2-4-6-20/h2-10H,11-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKPOVLGKJQYRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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